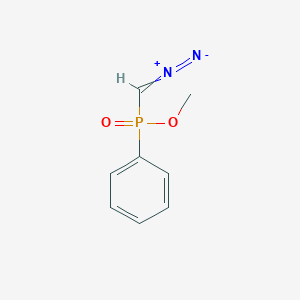
Methyl (diazomethyl)phenylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (diazomethyl)phenylphosphinate is an organophosphorus compound that contains both a diazo group and a phosphinate group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of methyl phenylacetate with p-acetamidobenzenesulfonyl azide in the presence of a base . This reaction introduces the diazo group into the molecule. The phosphinate group can be introduced through a palladium-catalyzed cross-coupling reaction with phosphites .
Industrial Production Methods
Industrial production methods for methyl (diazomethyl)phenylphosphinate typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl (diazomethyl)phenylphosphinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the diazo group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diazo group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as triethylamine, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield phosphine oxides, while reduction reactions can produce amines.
Scientific Research Applications
Methyl (diazomethyl)phenylphosphinate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl (diazomethyl)phenylphosphinate involves the reactivity of the diazo group and the phosphinate group. The diazo group can undergo decomposition to form carbenes, which are highly reactive intermediates that can insert into various chemical bonds . The phosphinate group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Diazomethane: A simple diazo compound used in organic synthesis.
Ethyl diazoacetate: A diazo compound used in cyclopropanation reactions.
Phenylphosphinic acid: A phosphinate compound used in various chemical reactions.
Uniqueness
Methyl (diazomethyl)phenylphosphinate is unique due to the presence of both a diazo group and a phosphinate group in the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and other applications.
Properties
CAS No. |
56641-67-9 |
|---|---|
Molecular Formula |
C8H9N2O2P |
Molecular Weight |
196.14 g/mol |
IUPAC Name |
[diazomethyl(methoxy)phosphoryl]benzene |
InChI |
InChI=1S/C8H9N2O2P/c1-12-13(11,7-10-9)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
KZXNOXWHDYJGRD-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C=[N+]=[N-])C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















